N-cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
. These compounds contain a 1,2,4-triazole ring substituted by a phenyl group. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of N-cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves several steps. One common method includes the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine and dichloromethane . This reaction typically occurs at room temperature. Industrial production methods may involve microwave-mediated, catalyst-free synthesis to reduce unwanted byproducts and eliminate the need for hazardous solvents .
Chemical Reactions Analysis
N-cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include dichloromethane, triethylamine, and isocyanates . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. One known target is the serine/threonine-protein kinase pim-1 . The compound binds to this kinase, potentially affecting various cellular pathways and processes.
Comparison with Similar Compounds
N-cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other phenyl-1,2,4-triazoles. Similar compounds include:
3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT): Known for its thermostability.
3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT): Another compound with high thermal stability.
Properties
Molecular Formula |
C12H14F3N5 |
---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
N-cyclohexyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C12H14F3N5/c13-12(14,15)11-18-17-10-7-6-9(19-20(10)11)16-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,16,19) |
InChI Key |
FARIUSJTIDKRRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Origin of Product |
United States |
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